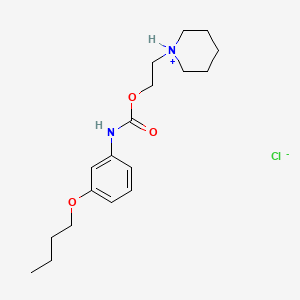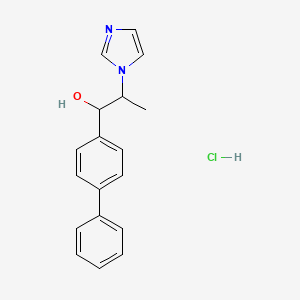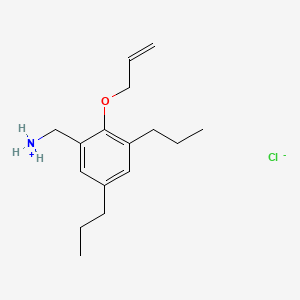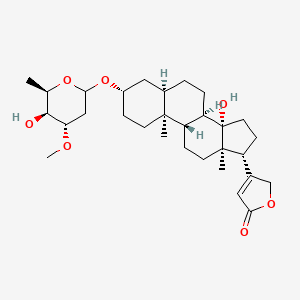
Madagascosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Madagascosid is a naturally occurring compound found in certain plant species It has garnered significant interest due to its potential therapeutic properties and diverse applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Madagascosid involves several steps, typically starting with the extraction of the compound from its natural sources. The extraction process often employs solvents such as ethanol or methanol. Once extracted, the compound undergoes purification through techniques like chromatography to isolate this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are commonly used to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Madagascosid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, typically under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Madagascosid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Wirkmechanismus
The mechanism of action of Madagascosid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of certain enzymes and transcription factors, leading to reduced production of pro-inflammatory cytokines and reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Madagascosid can be compared with other similar compounds, such as:
Madecassic Acid: Both compounds exhibit anti-inflammatory and antioxidant properties, but this compound has a broader range of applications.
Asiaticoside: Similar in structure and function, but this compound is often preferred for its higher potency and efficacy in certain applications.
Eigenschaften
CAS-Nummer |
59284-73-0 |
|---|---|
Molekularformel |
C30H46O7 |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(4S,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24+,26?,27+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
YBZZSZQZDODUAA-YESYYMGBSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@H](CC(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


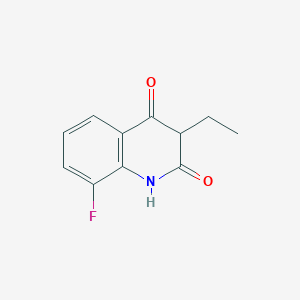
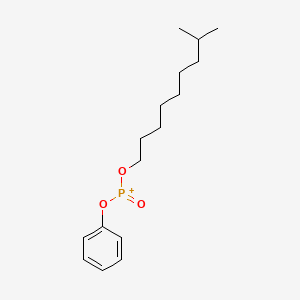
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
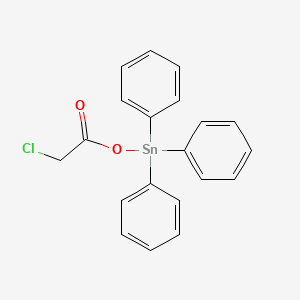
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
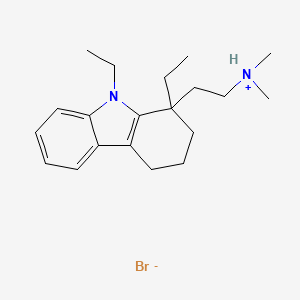
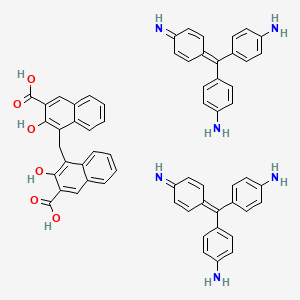
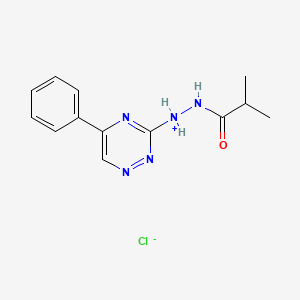
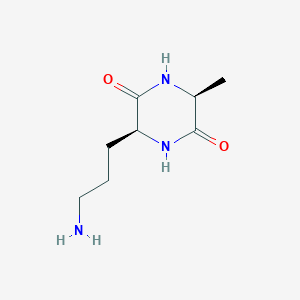
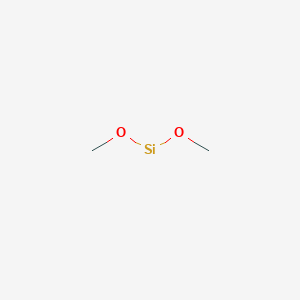
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
